molecular formula C32H47F5O2S B14796495 (13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B14796495
M. Wt: 590.8 g/mol
InChI Key: BVAUHWMMAVAPFK-FRMGGPIGSA-N
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Description

The compound "(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol" is a steroidal derivative featuring a cyclopenta[a]phenanthrene core modified with a pentafluoropentylsulfanyl-nonyl chain at position 7 and hydroxyl groups at positions 3 and 15. Its IUPAC name and structural details are closely related to the compound described in (CAS 129453-61-8), which has a sulfinyl (S=O) group instead of sulfanyl (S-) in the fluorinated side chain . The molecular formula is C32H47F5O3S (MW 606.80), with a stereochemistry critical for its biological interactions.

Properties

Molecular Formula

C32H47F5O2S

Molecular Weight

590.8 g/mol

IUPAC Name

(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H47F5O2S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-40-19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22?,26?,27?,28?,29?,30-/m0/s1

InChI Key

BVAUHWMMAVAPFK-FRMGGPIGSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the hydroxyl groups, and attachment of the pentafluoropentylsulfanyl chain. Key steps might include:

    Formation of the Core Structure: This could involve cyclization reactions starting from simpler aromatic precursors.

    Functional Group Introduction: Hydroxyl groups could be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Sulfanyl Chain: This step might involve nucleophilic substitution reactions where a suitable sulfanyl precursor reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl groups or reduce double bonds using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on cellular processes and as potential therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential pharmacological properties. Similar compounds have been studied for their anti-inflammatory, anticancer, and antiviral activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: The compound might interact with cellular receptors, modulating signaling pathways.

    Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Derivatives

a. Sulfinyl Analog
  • Compound: (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol (CAS 129453-61-8) Key Differences: Sulfinyl (S=O) vs. sulfanyl (S-) group in the side chain. Molecular Weight: 606.80 (identical to the target compound) .
b. Sulfonyl Derivatives
  • Compound : (6S,8R,9S,10R,13S,14S)-6-(((4-fluorophenyl)sulfonyl)methyl)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione (from ).
    • Key Differences : Sulfonyl (SO2) group and a ketone at position 16.
    • Impact : The sulfonyl group enhances electron-withdrawing effects and metabolic stability, while the ketone reduces hydroxyl-mediated solubility .

Fluorinated Side Chain Variations

a. Pentafluoropentyl vs. Non-Fluorinated Chains
  • Compound : (13S)-13-methyl-17-((phenylsulfonyl)ethynyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diyl diacetate (from ).
    • Key Differences : Phenylsulfonyl-ethynyl substituent instead of fluorinated alkyl chain.
    • Impact : The absence of fluorine reduces hydrophobicity and may decrease blood-brain barrier penetration .
b. Shorter Fluorinated Chains
  • Compound : (8R,9S,13S,14S,17S)-17-methoxy-13-methyl-3-propoxy-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene (from ).
    • Key Differences : Methoxy and propoxy groups replace the hydroxyl and fluorinated chain.
    • Impact : Reduced steric hindrance and altered pharmacokinetics due to smaller substituents .

Estradiol Derivatives

a. 17α-Estradiol
  • Compound: (8R,9S,13S,14S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol (from ). Key Differences: Lacks the pentafluoropentylsulfanyl-nonyl chain; simpler hydroxylated structure. Impact: Estrogenic activity is well-documented, but the absence of the fluorinated chain limits its use in targeted therapies .

Structural and Functional Data Table

Compound Molecular Formula MW Key Substituents Biological Role/Notes References
Target Compound (sulfanyl) C32H47F5O3S 606.80 4,4,5,5,5-pentafluoropentylsulfanyl-nonyl Potential steroid modulator
Sulfinyl Analog C32H47F5O3S 606.80 Sulfinyl group Increased polarity
17α-Estradiol C18H24O2 272.38 Hydroxyl groups at 3,17 Estrogen receptor agonist
Phenylsulfonyl-ethynyl Derivative C30H32O6S 520.63 Phenylsulfonyl-ethynyl Enhanced metabolic stability

Key Research Findings

  • Fluorine Impact: The pentafluoropentyl group in the target compound significantly increases lipophilicity (logP ~5.2 predicted), improving membrane permeability compared to non-fluorinated analogs .
  • Stereochemical Sensitivity : The (13S) configuration is critical for maintaining the cyclopenta[a]phenanthrene core’s rigidity, as seen in NMR studies of related compounds .
  • Sulfur Oxidation State : Sulfanyl-to-sulfinyl oxidation (as in and ) alters dipole moments, affecting solubility (e.g., sulfinyl analog’s aqueous solubility is ~20% lower) .

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